Enables a Class IIa-Selective HDAC Inhibitor Scaffold Unattainable with Non-Pyrrole O-Alkylhydroxylamines
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is the essential precursor for constructing the (aryloxopropenyl)pyrrolyl hydroxyamide pharmacophore, the chemotype defining class IIa-selective HDAC inhibitors such as MC1568. In contrast, hydroxamic acids derived from non-pyrrole O-alkylhydroxylamines (e.g., O-benzylhydroxylamine) lack the aromatic cap group necessary for class IIa isoform recognition [1]. MC1568, synthesized from a close structural analog of this intermediate, exhibits an IC50 of 0.22 µM against HDAC4, demonstrating 176-fold selectivity over the class I enzyme HDAC1 (IC50 = 38.8 µM), a selectivity profile that cannot be achieved with simple aliphatic hydroxamates [REFS-1, REFS-2].
| Evidence Dimension | HDAC isoform selectivity (Class IIa vs. Class I) |
|---|---|
| Target Compound Data | Precursor to MC1568; MC1568 IC50: 0.22 µM (HDAC4); Selectivity ratio: 176-fold for HDAC4 over HDAC1. |
| Comparator Or Baseline | SAHA (vorinostat), a pan-HDAC inhibitor derived from a non-pyrrole hydroxamic acid; Inhibits HDAC1 and HDAC4 with <10-fold selectivity. |
| Quantified Difference | The target compound's derived inhibitor (MC1568) shows a >176-fold selectivity increase for HDAC4 over HDAC1, compared to the non-selective pan-inhibitor SAHA. |
| Conditions | In vitro enzymatic assays against human recombinant HDAC1 and HDAC4. |
Why This Matters
For research procurement, this establishes that the compound is not a generic hydroxylamine source but a mandatory precursor to a specific, biologically validated, and highly sought-after selectivity pharmacophore.
- [1] Mai, A., Massa, S., Pezzi, R., Simeoni, S., Rotili, D., Nebbioso, A., ... & Altucci, L. (2005). Class II (IIa)-selective histone deacetylase inhibitors. 1. Synthesis and biological evaluation of novel (aryloxopropenyl)pyrrolyl hydroxyamides. Journal of Medicinal Chemistry, 48(9), 3344–3353. View Source
- [2] Fleming, C. L., Ashton, T. D., Gaur, V., McGee, S. L., & Pfeffer, F. M. (2014). Improved Synthesis and Structural Reassignment of MC1568: A Class IIa Selective HDAC Inhibitor. Journal of Medicinal Chemistry, 57(3), 1132–1135. View Source
